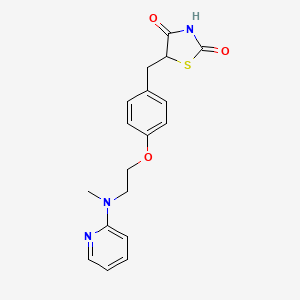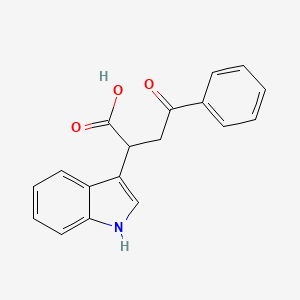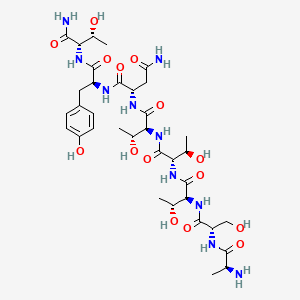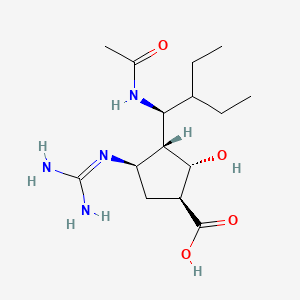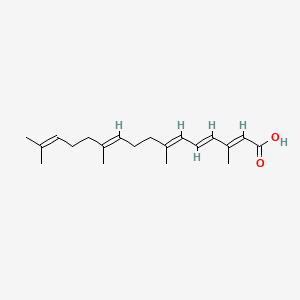
Propargyl-peg2-acrylate
概要
説明
Propargyl-peg2-acrylate is a polyethylene glycol derivative containing both a propargyl group and an acrylate group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The acrylate group enables Michael addition, making this compound highly versatile in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Propargyl-peg2-acrylate can be synthesized through the nucleophilic substitution of aryl-propargyl alcohols. This process involves the use of propargylation agents and catalysts to introduce the propargyl moiety into the target molecule . The reaction conditions typically include the use of a base and a solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps, such as column chromatography, to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Propargyl-peg2-acrylate undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds to form stable triazole linkages.
Michael Addition: The acrylate group participates in Michael addition reactions, which are nucleophilic addition reactions to α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Bases: Such as sodium hydroxide, used in Michael addition reactions to deprotonate the nucleophile.
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions.
Michael Adducts: Formed from Michael addition reactions.
科学的研究の応用
Propargyl-peg2-acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of hydrogels, nanoparticles, and coatings.
作用機序
The mechanism of action of propargyl-peg2-acrylate involves its ability to undergo click chemistry and Michael addition reactions. The propargyl group reacts with azide-bearing compounds to form stable triazole linkages, while the acrylate group participates in Michael addition reactions to form adducts. These reactions enable the compound to modify surfaces, attach biomolecules, and create complex molecular structures .
類似化合物との比較
Similar Compounds
Propargyl-peg2-acid: Contains a carboxylic acid group instead of an acrylate group.
Propargyl-peg1-acid: Similar structure but with a shorter polyethylene glycol chain.
Propargyl-peg3-acid: Similar structure but with a longer polyethylene glycol chain.
Uniqueness
Propargyl-peg2-acrylate is unique due to its dual functional groups, which allow it to participate in both click chemistry and Michael addition reactions. This versatility makes it a valuable compound in various scientific and industrial applications .
特性
IUPAC Name |
2-prop-2-ynoxyethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-5-10-6-7-11-8(9)4-2/h1,4H,2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAIBQFSMDTSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


